molecular formula C6H6N2O2S B574585 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 193538-16-8

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

Cat. No.: B574585
CAS No.: 193538-16-8
M. Wt: 170.186
InChI Key: JECVWJUSYJVNEL-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its structure includes a carboxylic acid group at the 5-position, making it a versatile scaffold for drug discovery. and highlight its role as a core structure in medicinal chemistry, with derivatives synthesized via electrophilic intramolecular cyclization (EIC) of 3-allyl-2-thiohydantoins under polyphosphoric acid (PPA) or halogen treatment . Commercial availability (e.g., 6-methyl derivatives in ) and physicochemical properties such as melting point (164–165°C for 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid) further underscore its utility .

Properties

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECVWJUSYJVNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665339
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-16-8
Record name 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include heating in the presence of a solvent such as benzene or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step organic reactions that yield derivatives with enhanced properties. Various methods have been documented for synthesizing this compound and its derivatives, often focusing on optimizing yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported the synthesis of carboxamides derived from this compound, which demonstrated significant fungicidal effects against various fungal strains. The most active derivatives were those containing specific substitutions that enhanced their bioactivity against pathogens such as Staphylococcus aureus and Candida species .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds synthesized from this framework have shown promise in inhibiting tumor cell proliferation in vitro. The mechanism often involves the modulation of apoptotic pathways and interference with cellular signaling cascades associated with cancer progression .

Agricultural Applications

The compound has also been evaluated for its potential as a fungicide in agricultural settings. Its efficacy against plant pathogens has been documented in several studies, highlighting its role in protecting crops from fungal infections. The development of formulations based on this compound could lead to more sustainable agricultural practices by reducing reliance on traditional chemical fungicides .

Case Study: Antimicrobial Activity Evaluation

In a systematic evaluation of antimicrobial activity, derivatives of this compound were tested against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 1.95 µg/mL to over 1000 µg/mL depending on the specific derivative and the target organism. Notably, some compounds exhibited higher activity compared to established antibiotics such as nitrofurantoin .

Case Study: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound involved testing various derivatives against human cancer cell lines. Results indicated that certain modifications to the imidazo-thiazole structure enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could guide future drug design efforts aimed at treating malignancies .

Data Tables

Application AreaActivity TypeMIC Range (µg/mL)Notes
AntimicrobialBacterial & Fungal1.95 - >1000Effective against Staphylococcus spp.
AnticancerCytotoxicityVaries by derivativeModifications enhance activity
AgriculturalFungicideVariesPotential for sustainable crop protection

This comprehensive overview highlights the potential of this compound as a versatile compound with significant applications in both health and agricultural sectors. Further investigations are essential to unlock its full potential and develop effective products based on its unique properties.References:

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Core Structure Substituents/R-Groups Key Properties/Activities Reference
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid Imidazo[2,1-b]thiazole 2-CH₃, 6-CH₃ Anti-tuberculosis (MIC = 0.004–0.03 μM)
6-(Trifluoromethyl)benzylsulfanyl derivative Imidazo[2,1-b]thiazole 6-S-(3-CF₃-benzyl) Antibacterial/antifungal activity
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbonitrile 2,3-Dihydroimidazo[2,1-b]thiazole 6-C₆H₅, 5-CN Synthetic intermediate
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Pyrido[2,3-d]pyrimidine N/A Superior anticancer activity vs. dihydroimidazothiazoles
6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde 2,3-Dihydroimidazo[2,1-b]thiazole 6-(4-F-C₆H₄), 5-CHO Antimicrobial potential

Key Observations:

  • Anti-tuberculosis Activity : The 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid core () exhibits exceptional potency (MIC = 0.004 μM), outperforming pentafluorosulfanyl (SF₅) analogues (MIC = 0.03–0.06 μM) due to optimized lipophilicity (clogP = 4.46 vs. SF₅ clogP = 5.2) .
  • Anticancer Activity : Dihydropyrido[2,3-d]pyrimidine-4-one derivatives (e.g., Compounds XIII and XIV in ) surpass dihydroimidazothiazoles in cytotoxicity, suggesting the imidazothiazole scaffold may require further functionalization for oncology applications .
  • Substituent Impact : Electron-withdrawing groups (e.g., CF₃ in ) enhance antimicrobial activity, while hydrophilic groups (e.g., COOH in the parent compound) improve solubility but may reduce membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Water Solubility (mg/L) clogP Reference
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid Not reported ~500–650 (estimated) 1.2–1.8
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid 164–165 643.75 (EPA T.E.S.T.) 1.57
Imidazo[2,1-b]thiazole-6-carboxylic acid 147.21 4971.3 (EPI Suite) 1.21
6-(4-Fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde Not reported Low (hydrophobic CHO) 3.1

Key Observations:

  • Methyl substitution at the 6-position () increases melting point but reduces solubility compared to unsubstituted analogues .
  • The aldehyde derivative () exhibits higher clogP (3.1), indicating enhanced lipophilicity suitable for CNS-targeting agents .

Biological Activity

2,3-Dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. One notable study reported the synthesis of carboxamides derived from this compound, which were evaluated for their fungicidal properties. The most active derivatives were those formed with 2-aminopyridine, demonstrating promising antifungal activity against various pathogens .

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. In a study where several derivatives were tested against common fungal strains, the compound showed effective inhibition at low concentrations. The mechanism of action appears to involve disruption of fungal cell wall synthesis .

Antibacterial Properties

In addition to antifungal activity, this compound has shown antibacterial effects. A comparative analysis indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the specific derivative tested .

Compound MIC (µg/mL) Target Bacteria
Parent Compound4S. aureus
Derivative A0.5E. coli
Derivative B8S. aureus

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). This suggests a possible mechanism for its use in treating inflammatory diseases .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Specific derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
MCF-715
HepG210

The compounds induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Fungal Infections : A clinical case involving a patient with recurrent fungal infections showed marked improvement after treatment with a derivative of this compound.
  • Bacterial Infections : Another study documented the successful treatment of a severe bacterial infection resistant to conventional antibiotics using a synthesized derivative.

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